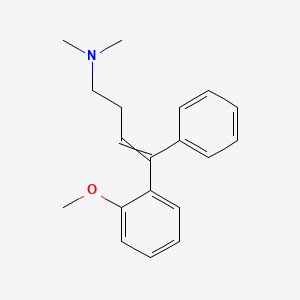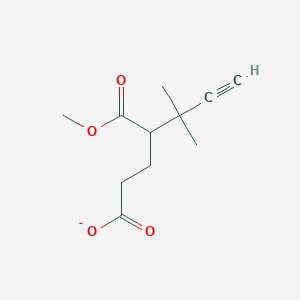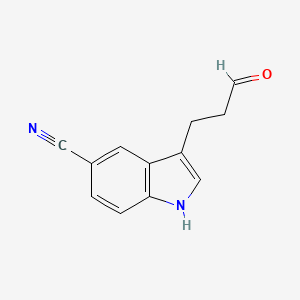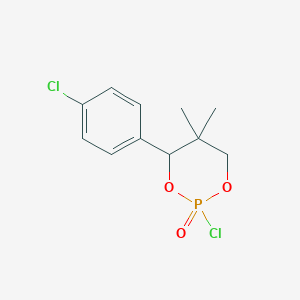![molecular formula C50H46O6 B12605401 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene CAS No. 879219-31-5](/img/structure/B12605401.png)
1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene: is a complex organic compound characterized by multiple phenylmethoxy groups attached to a benzene ring This compound is known for its intricate structure, which includes multiple aromatic rings and ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene typically involves multiple steps, starting with the preparation of the phenylmethoxy groups. These groups are then attached to a benzene ring through a series of etherification reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the ether linkages .
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings, industrial production methods would likely involve scaling up the reaction conditions used in the lab. This would include optimizing the reaction parameters to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve this .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), ammonia (NH₃)
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as quinones, reduced forms of the compound, and substituted derivatives where the phenylmethoxy groups are replaced by other functional groups .
Aplicaciones Científicas De Investigación
1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include the modulation of signal transduction pathways, inhibition of enzyme activity, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-(bromomethyl)benzene
- 3,5-Bis(phenylmethoxy)benzenemethanol
- 1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-methylbenzene
Uniqueness
1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene is unique due to its specific arrangement of phenylmethoxy groups and the presence of an ethyl group on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific research applications .
Propiedades
Número CAS |
879219-31-5 |
|---|---|
Fórmula molecular |
C50H46O6 |
Peso molecular |
742.9 g/mol |
Nombre IUPAC |
1,3-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene |
InChI |
InChI=1S/C50H46O6/c1-2-38-23-45(55-36-43-25-47(51-32-39-15-7-3-8-16-39)30-48(26-43)52-33-40-17-9-4-10-18-40)29-46(24-38)56-37-44-27-49(53-34-41-19-11-5-12-20-41)31-50(28-44)54-35-42-21-13-6-14-22-42/h3-31H,2,32-37H2,1H3 |
Clave InChI |
ZPMOWIOMDPVJRD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)OCC2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC(=CC(=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)



![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
![N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide](/img/structure/B12605358.png)


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
